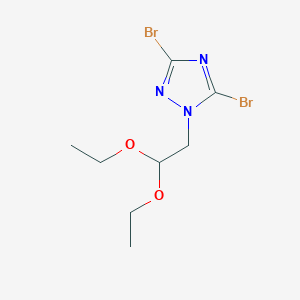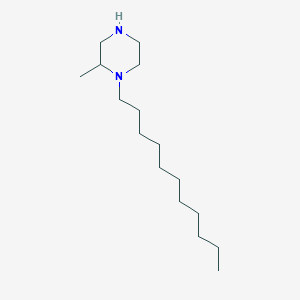![molecular formula C13H15Br2N3 B6344655 3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole CAS No. 1240568-59-5](/img/structure/B6344655.png)
3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole” is a type of organic compound known as a triazole. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 1,2,4-triazole with a dibromo compound, possibly through a nucleophilic substitution reaction . The tert-butylphenylmethyl group could be introduced through a similar reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. This ring would be substituted at the 3 and 5 positions by bromine atoms, and at the 1 position by a (4-tert-butylphenyl)methyl group.Chemical Reactions Analysis
As a brominated compound, “this compound” could potentially undergo various reactions. For instance, the bromine atoms could be replaced by other groups in a nucleophilic substitution reaction . The presence of the triazole ring also suggests that this compound could participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the bromine atoms and the tert-butylphenylmethyl group could affect its polarity, solubility, and reactivity .Applications De Recherche Scientifique
3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole has been studied for its potential applications in a variety of fields, including scientific research, drug development, and laboratory experiments. In particular, this compound has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties. These properties make this compound an attractive candidate for use in a variety of scientific research applications, including drug development and cancer research. Additionally, this compound has been shown to possess the ability to inhibit the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins, which are involved in inflammation and pain.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase (COX). This compound has been found to be a potent inhibitor of COX, which is responsible for the production of prostaglandins, which are involved in inflammation and pain. Additionally, this compound has been found to possess anticancer activity, which is believed to be due to its ability to interfere with the activity of certain cancer-promoting enzymes.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In particular, this compound has been found to possess anti-inflammatory, antifungal, and anticancer properties. Additionally, this compound has been found to possess the ability to inhibit the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins, which are involved in inflammation and pain. This compound has also been found to possess the ability to interfere with the activity of certain cancer-promoting enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole in laboratory experiments has a number of advantages and limitations. One of the major advantages of using this compound in laboratory experiments is its ability to inhibit the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins, which are involved in inflammation and pain. Additionally, this compound has been found to possess anticancer activity, which makes it an attractive candidate for use in cancer research. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a synthetic compound and is not naturally occurring, which means that it must be synthesized in a laboratory setting. Additionally, this compound is a relatively small molecule, which means that it may not be as effective as larger molecules in certain experiments.
Orientations Futures
The potential applications of 3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole are vast and continue to be explored. One of the main areas of interest for future research is to further investigate the mechanism of action of this compound and to explore its potential as an anticancer agent. Additionally, further research into the potential applications of this compound in drug development is needed. Additionally, further research into the potential of this compound as an inhibitor of the enzyme cyclooxygenase (COX) is needed in order to fully understand the potential of this compound as an anti-inflammatory agent. Finally, further research into the potential of this compound as an antifungal agent is needed in order to explore the potential applications of this compound in the treatment of fungal infections.
Méthodes De Synthèse
3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole can be synthesized using a series of chemical reactions, beginning with the reaction of 4-tert-butylphenyl bromide with 2,4-dibromo-1,3-diazole. This reaction is followed by the addition of a base, such as potassium carbonate, to form the desired product. The final step in the synthesis of this compound is the addition of a reducing agent, such as sodium borohydride, to the reaction mixture. This reaction results in the formation of the desired product, this compound.
Safety and Hazards
Propriétés
IUPAC Name |
3,5-dibromo-1-[(4-tert-butylphenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br2N3/c1-13(2,3)10-6-4-9(5-7-10)8-18-12(15)16-11(14)17-18/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUPWGVCWFVSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)

![3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344601.png)
![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)
![3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B6344627.png)
![3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344634.png)
![3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344637.png)
![3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344647.png)
![3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344659.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole](/img/structure/B6344665.png)

![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)